Negundonorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Negundonorin A is a natural compound with the molecular formula C29H40O5 . It is isolated from the seeds of Vitex negundo . The molecular weight of this compound is 468.6 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 468.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 642.7±55.0 °C at 760 mmHg . The exact mass is 468.28757437 g/mol and the monoisotopic mass is also 468.28757437 g/mol . It has a topological polar surface area of 94.8 Ų .
Scientific Research Applications
Cytotoxicity : Negundonorin A exhibited strong cytotoxic activity against the ZR-75-30 cell line, indicating potential for cancer research and treatment (Zheng et al., 2012).
Anti-Inflammatory Effects : A study on Callicarpa giraldii, which contains Negundonorin B, showed significant anti-inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages (Yi et al., 2021).
Antioxidant Properties : Vitex negundo, containing this compound, has shown potent antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Tiwari & Tripathi, 2007).
In Vitro Antimalarial Activity : The plant Vitex negundo, containing this compound, demonstrated in vitro antimalarial activity against Plasmodium falciparum, offering potential for malaria treatment research (Dwivedi et al., 2021).
Anti-Osteoporotic Effects : Vitex negundo seeds, comprising this compound, showed in vitro osteogenic activities, supporting its use in traditional medicine for bone health (Kumar et al., 2010).
Anti-Arthritic Activity : The seeds of Vitex negundo, containing this compound, have been evaluated for their anti-arthritic activity, showing potential in traditional medicine for treating joint inflammation (Zheng et al., 2014).
Mechanism of Action
Negundonorin A is a natural compound isolated from the seeds of Vitex negundo . It has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been found to exhibit strong cytotoxic activity against the zr-75-30 cell line , suggesting that it may target specific cellular components or processes in these cells
Mode of Action
Its cytotoxic activity suggests that it may interact with cellular components or processes in a way that inhibits cell growth or induces cell death
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and survival
Pharmacokinetics
It is known that this compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its absorption and distribution in the body
Result of Action
This compound has been found to exhibit strong cytotoxic activity against the ZR-75-30 cell line . This suggests that the compound’s action results in the inhibition of cell growth or the induction of cell death.
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKYTBXHJFJOV-PSMUSXLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.